molecular formula C5H13N3O B14765168 1-Methyl-3-(2-(methylamino)ethyl)urea

1-Methyl-3-(2-(methylamino)ethyl)urea

Cat. No.: B14765168
M. Wt: 131.18 g/mol
InChI Key: BQDQVJYEDIIARU-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-(methylamino)ethyl)urea is an organic compound with the molecular formula C5H13N3O It is a derivative of urea, characterized by the presence of a methyl group and a methylaminoethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-(methylamino)ethyl)urea typically involves the reaction of methylamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3NH2+C2H5NCOCH3NHCH2CH2NHCONH2\text{CH}_3\text{NH}_2 + \text{C}_2\text{H}_5\text{NCO} \rightarrow \text{CH}_3\text{NHCH}_2\text{CH}_2\text{NHCONH}_2 CH3​NH2​+C2​H5​NCO→CH3​NHCH2​CH2​NHCONH2​

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-(methylamino)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of urea derivatives with oxidized functional groups

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted urea derivatives

Scientific Research Applications

1-Methyl-3-(2-(methylamino)ethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacturing of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-(methylamino)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(2-(ethylamino)ethyl)urea
  • 1-Methyl-3-(2-(propylamino)ethyl)urea
  • 1-Methyl-3-(2-(butylamino)ethyl)urea

Uniqueness

1-Methyl-3-(2-(methylamino)ethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylaminoethyl group allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

1-methyl-3-[2-(methylamino)ethyl]urea

InChI

InChI=1S/C5H13N3O/c1-6-3-4-8-5(9)7-2/h6H,3-4H2,1-2H3,(H2,7,8,9)

InChI Key

BQDQVJYEDIIARU-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)NC

Origin of Product

United States

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